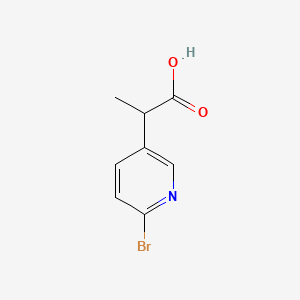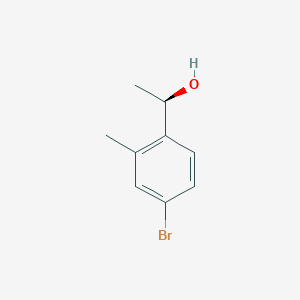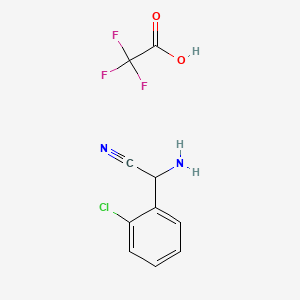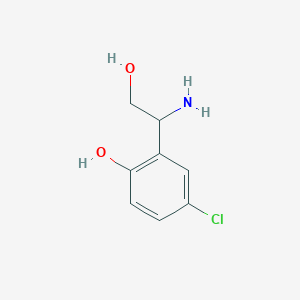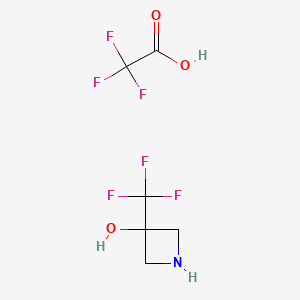
3-(2,3-Dihydro-1-benzofuran-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydrobenzofuran-5-yl)piperidine is an organic compound that features a piperidine ring attached to a dihydrobenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)piperidine typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzofuran ring. Subsequent reactions involve the attachment of the piperidine ring through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the dihydrobenzofuran ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or piperidine derivatives.
Applications De Recherche Scientifique
3-(2,3-Dihydrobenzofuran-5-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets.
Medicine: It may be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 3-(2,3-Dihydrobenzofuran-5-yl)piperidine exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The dihydrobenzofuran moiety may contribute to binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit various biological activities.
Piperidine derivatives: Compounds such as piperine and haloperidol contain the piperidine ring and are known for their pharmacological effects.
Uniqueness: 3-(2,3-Dihydrobenzofuran-5-yl)piperidine is unique due to the combination of the dihydrobenzofuran and piperidine moieties, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yl)piperidine |
InChI |
InChI=1S/C13H17NO/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h3-4,8,12,14H,1-2,5-7,9H2 |
Clé InChI |
QIXIYHYEHXOPAE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=CC3=C(C=C2)OCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


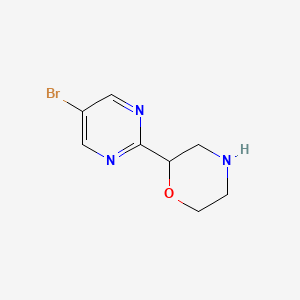
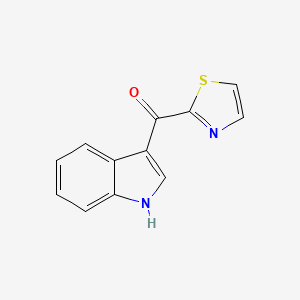
![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
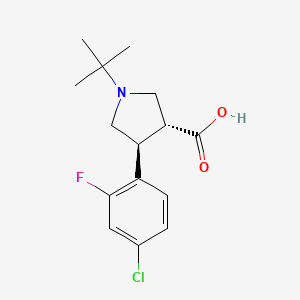
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)

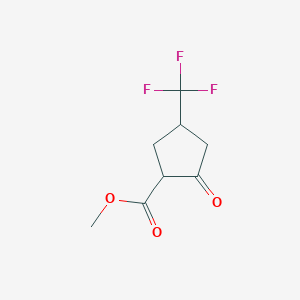
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)
